molecular formula C27H29N3O3 B392097 N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine

N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine

Cat. No.: B392097
M. Wt: 443.5g/mol
InChI Key: CIPGNGGJENZWCY-UHFFFAOYSA-N
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Description

N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dibenzo[b,d]furan core, which is a fused aromatic system, and a nitrobenzylidene moiety substituted with a diisobutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-amino-dibenzo[b,d]furan and 4-(diisobutylamino)-3-nitrobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives, halogenated compounds, and oxidized products.

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe or marker due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aromatic structure allows it to intercalate with DNA or interact with proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-amino-dibenzo[b,d]furan: A precursor in the synthesis of the target compound.

    4-(diisobutylamino)-3-nitrobenzaldehyde: Another precursor used in the synthesis.

    3-nitro-dibenzo[b,d]furan: A structurally related compound with similar reactivity.

Uniqueness

N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine is unique due to the presence of both the nitrobenzylidene and diisobutylamino groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5g/mol

IUPAC Name

4-(dibenzofuran-3-yliminomethyl)-N,N-bis(2-methylpropyl)-2-nitroaniline

InChI

InChI=1S/C27H29N3O3/c1-18(2)16-29(17-19(3)4)24-12-9-20(13-25(24)30(31)32)15-28-21-10-11-23-22-7-5-6-8-26(22)33-27(23)14-21/h5-15,18-19H,16-17H2,1-4H3

InChI Key

CIPGNGGJENZWCY-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4O3)[N+](=O)[O-]

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4O3)[N+](=O)[O-]

Origin of Product

United States

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